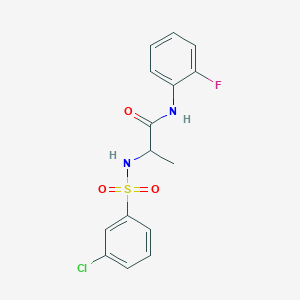
2-(3-chlorobenzenesulfonamido)-N-(2-fluorophenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-chlorobenzenesulfonamido)-N-(2-fluorophenyl)propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. This compound is also known as CFTRinh-172 and has been extensively studied for its ability to modulate cystic fibrosis transmembrane conductance regulator (CFTR) function.
Mécanisme D'action
CFTRinh-172 acts as a potentiator of CFTR function by binding to a specific site on the protein and increasing its activity. This leads to increased ion transport across cell membranes, which can help alleviate the symptoms of CF.
Biochemical and Physiological Effects:
Studies have shown that CFTRinh-172 can improve CFTR function in both in vitro and in vivo models. This can result in improved lung function, reduced inflammation, and decreased mucus production. CFTRinh-172 has also been shown to have a protective effect against bacterial infections in CF patients.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CFTRinh-172 is its ability to selectively target CFTR function without affecting other ion channels. This makes it a useful tool for studying the role of CFTR in various physiological processes. However, one of the limitations of CFTRinh-172 is its potential for off-target effects, which can complicate data interpretation.
Orientations Futures
There are several potential future directions for research on CFTRinh-172. One area of interest is the development of more potent and selective CFTR modulators that can effectively treat CF. Another area of interest is the investigation of CFTRinh-172 in other disease models, such as inflammatory bowel disease and chronic obstructive pulmonary disease. Additionally, further studies are needed to fully understand the mechanism of action of CFTRinh-172 and its potential off-target effects.
Méthodes De Synthèse
The synthesis of 2-(3-chlorobenzenesulfonamido)-N-(2-fluorophenyl)propanamide can be achieved through a multi-step process that involves the use of various reagents and catalysts. The first step involves the reaction of 3-chlorobenzenesulfonyl chloride with 2-fluoroaniline in the presence of a base such as triethylamine. The resulting product is then reacted with 2-bromoacetophenone in the presence of a palladium catalyst to yield the final product.
Applications De Recherche Scientifique
2-(3-chlorobenzenesulfonamido)-N-(2-fluorophenyl)propanamide has been extensively studied for its potential therapeutic applications in the treatment of cystic fibrosis (CF). CF is a genetic disorder that affects the respiratory, digestive, and reproductive systems. CFTR is a protein that plays a crucial role in regulating ion transport across cell membranes, and mutations in the CFTR gene can result in the development of CF.
Propriétés
IUPAC Name |
2-[(3-chlorophenyl)sulfonylamino]-N-(2-fluorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O3S/c1-10(15(20)18-14-8-3-2-7-13(14)17)19-23(21,22)12-6-4-5-11(16)9-12/h2-10,19H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRAHXSSLQPVXJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1F)NS(=O)(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[2-(4-Ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]methyl]benzoic acid](/img/structure/B2849611.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclooctane-1-carboxylic acid](/img/no-structure.png)
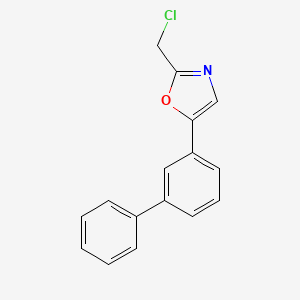
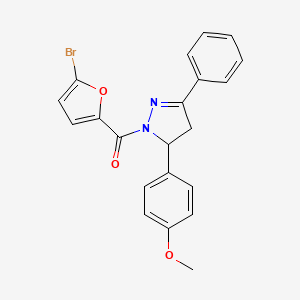

![1-methyl-8-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2849616.png)
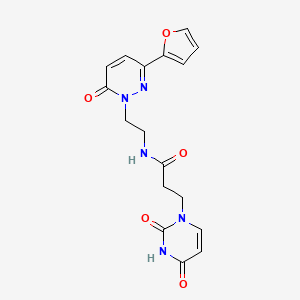
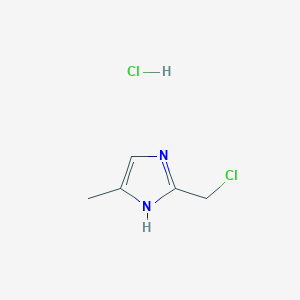
![1-[(Tert-butoxy)carbonyl]-4,4-dimethylpiperidine-3-carboxylic acid](/img/structure/B2849625.png)
![2,4-dioxo-3-pentyl-N-[3-(1-piperidinyl)propyl]-1H-quinazoline-7-carboxamide](/img/structure/B2849626.png)
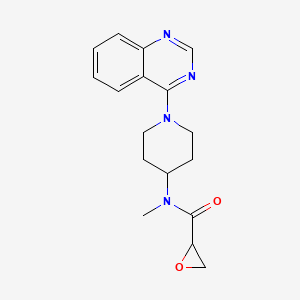
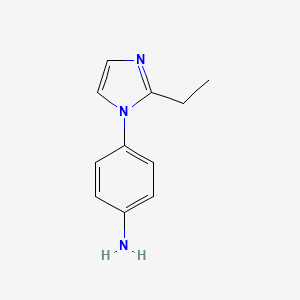
![7-hydroxy-N-(4-methoxyphenyl)-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2849633.png)
![Methyl 4-[[5-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzoate](/img/structure/B2849634.png)